Lipophilicity (LogP) Drives Membrane Permeability and Bioavailability Differentiation
Ethyl 1H-indole-6-carboxylate exhibits a LogP value of 2.34-2.65, which is approximately 0.4-0.7 units higher than its methyl ester analog (LogP: 1.95) and 0.5-0.8 units higher than the parent carboxylic acid (LogP: 1.87) . This increased lipophilicity enhances passive membrane diffusion and is within the optimal range (LogP 2-3) for oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Ethyl 1H-indole-6-carboxylate: LogP = 2.34 (Molbase) to 2.65 (Chemsrc) |
| Comparator Or Baseline | Methyl 1H-indole-6-carboxylate: LogP = 1.95 (BOC Sciences); Indole-6-carboxylic acid: LogP = 1.87 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 vs. methyl ester; ΔLogP ≈ +0.5 to +0.8 vs. acid |
| Conditions | Predicted/calculated LogP values from authoritative databases |
Why This Matters
A higher LogP within the optimal range (2-3) suggests improved passive membrane permeability compared to the methyl ester or acid, which may translate to enhanced cellular uptake and oral bioavailability in lead optimization.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
